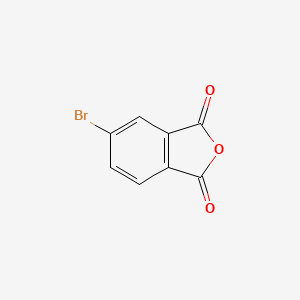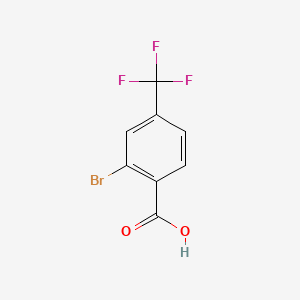
Glycine, N-(cyclopropylcarbonyl)-
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of Glycine, N-(cyclopropylcarbonyl)- is C6H9NO3 . The average mass is 143.141 Da and the monoisotopic mass is 143.058243 Da .Physical And Chemical Properties Analysis
Glycine, N-(cyclopropylcarbonyl)- is highly soluble in water and is said to be a polar molecule. It appears as a colorless crystalline solid having a sweet taste .Wissenschaftliche Forschungsanwendungen
Co-initiator for Radical Photopolymerization
“Glycine, N-(cyclopropylcarbonyl)-” derivatives have been found to be effective co-initiators for radical photopolymerization in the presence of camphorquinone . These derivatives can compete or even work better than N-Phenylglycine (NPG) in initiating photopolymerization . This application is particularly useful in the preparation of biohydrogels .
Mechanochemical Synthesis
This compound has been used in mechanochemical synthesis under compression and shear at room temperature . The process is predicted using quantum-based molecular dynamics (QMD) and a simulation design based on rotational diamond anvil cell (RDAC) experiments . This application is significant in the formation of polypeptides, which are thought to be an important prebiotic stage in the origins of life .
Biohydrogel Preparation
The derivatives of “Glycine, N-(cyclopropylcarbonyl)-” combined with camphorquinone (CQ) could efficiently initiate photopolymerization of other monomers, indicating the wide substrate adaptability and being a class of robust co-initiators with potential application in the preparation of biohydrogels .
Prebiotic Route to Forming Polypeptides
Mechanical compressive shearing of glycine is a plausible prebiotic route to forming polypeptides . This application is significant in understanding the basic polypeptide and protein synthesis in early prebiotic scenarios .
Wirkmechanismus
Target of Action
Glycine, N-(cyclopropylcarbonyl)-, also known as cyclopropylcarbonyl glycine, is a modified amino acid. The primary targets of this compound are likely to be similar to those of glycine, which is the simplest and smallest of amino acids . Glycine functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate . It has anti-inflammatory, cytoprotective, and immunomodulatory properties .
Mode of Action
It has been demonstrated that glycine is incorporated into the nucleotide-activated peptidoglycan precursors . Glycine can replace L-alanine in position 1 and D-alanine residues in positions 4 and 5 of the peptide subunit .
Biochemical Pathways
The reductive glycine pathway (rGlyP) has emerged as a promising pathway for the assimilation of formate and other sustainable C1-feedstocks for future biotechnology .
Pharmacokinetics
The pharmacokinetics of administered glycine in the brain has been evaluated . Oral administration of 2 g/kg of glycine significantly elevated the CSF glycine concentration above the ED50 value for NMDA receptors . The glycine levels in CSF were 100 times lower than those in plasma . Glycine levels were elevated in brain tissue, but with a slower time-course than in CSF . Glycine uptake in brain tissue increased in a dose-dependent manner .
Result of Action
The putative antispastic activity of supplemental glycine could be mediated by glycine’s binding to strychnine-sensitive binding sites in the spinal cord . This would result in increased chloride conductance and consequent enhancement of inhibitory neurotransmission .
Action Environment
It is suggested that similar glycine derivatives with closed carboxyl groups could compete or even work better than NPG in initiating photopolymerization in the presence of camphorquinone .
Eigenschaften
IUPAC Name |
2-(cyclopropanecarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5(9)3-7-6(10)4-1-2-4/h4H,1-3H2,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLLIOPAEOBFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214782 | |
| Record name | Glycine, N-(cyclopropylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-(cyclopropylcarbonyl)- | |
CAS RN |
64513-70-8 | |
| Record name | Glycine, N-(cyclopropylcarbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064513708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-(cyclopropylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of finding Glycine, N-(cyclopropylcarbonyl)- in sawdust degraded by Serratia marcescens and a combination of Serratia marcescens and Aspergillus niger?
A1: The study by Ibor et al. [] identified Glycine, N-(cyclopropylcarbonyl)- as one of the compounds produced during the microbial degradation of sawdust. While the specific role and properties of Glycine, N-(cyclopropylcarbonyl)- in this context aren't explored in detail, its presence contributes to our understanding of the complex metabolic processes employed by these microbes. Further research is needed to elucidate the potential applications and implications of this compound in the context of sawdust biodegradation, such as its potential role as a signaling molecule, a metabolic intermediate, or a byproduct with unique properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



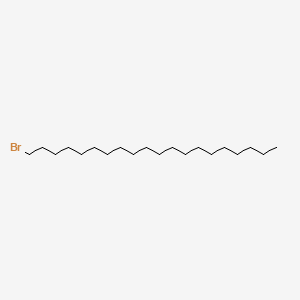

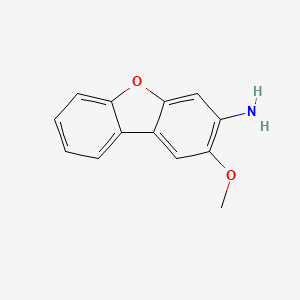



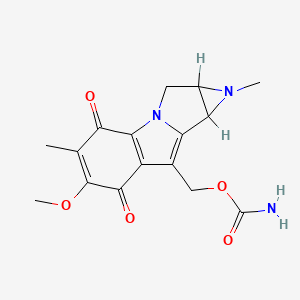
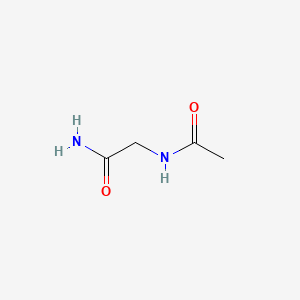
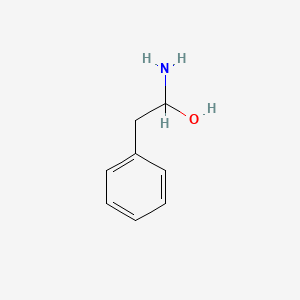

![2-[(4-Aminobenzoyl)amino]pentanedioic acid](/img/structure/B1265424.png)
![6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B1265425.png)
